molecular formula C11H15ClN2O2 B3059691 Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate hydrochloride CAS No. 1159823-05-8

Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate hydrochloride

Cat. No.: B3059691
CAS No.: 1159823-05-8
M. Wt: 242.70
InChI Key: JHWBGKHBEKOBSS-UHFFFAOYSA-N
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Description

Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate hydrochloride is a chemical compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate hydrochloride typically involves the reaction of 2-chloroacetic acid with 5,6,7,8-tetrahydro-1,8-naphthyridine in the presence of a base. The reaction is carried out under reflux conditions, and the product is then treated with methanol to form the methyl ester. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties depending on the functional groups introduced.

Scientific Research Applications

Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex naphthyridine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)acetate
  • Methyl 2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)acetate

Uniqueness

Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate hydrochloride is unique due to its specific substitution pattern on the naphthyridine ring, which can result in distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-15-10(14)7-9-5-4-8-3-2-6-12-11(8)13-9;/h4-5H,2-3,6-7H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWBGKHBEKOBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC2=C(CCCN2)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1272758-18-5
Details Compound: 1,8-Naphthyridine-2-acetic acid, 5,6,7,8-tetrahydro-, methyl ester, hydrochloride (1:2)
Record name 1,8-Naphthyridine-2-acetic acid, 5,6,7,8-tetrahydro-, methyl ester, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272758-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50661387
Record name Methyl (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159823-05-8
Record name 1,8-Naphthyridine-2-acetic acid, 5,6,7,8-tetrahydro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159823-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl 7-(2-methoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (1 eq.) (CAS [925889-81-2], available commercially from Fluorochem, for example) was dissolved in methanol (1.6 ml); hydrogen chloride in methanol (1.25 M, 5 equiv.) was added, and the mixture was heated to boiling temperature. After 1 h, the solvent was removed in vacuo and the residue so obtained was used directly in the following stage. Yield: >99%
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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